![molecular formula C17H17Cl2N B024172 rac-トランス-セルトラリン CAS No. 79836-45-6](/img/structure/B24172.png)
rac-トランス-セルトラリン
説明
rac-trans-Sertraline: is a chemical compound known for its role as an antidepressant. It is a selective serotonin reuptake inhibitor (SSRI) and is commonly used to treat major depressive disorder, anxiety disorders, and other psychiatric conditions. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
科学的研究の応用
Pharmacological Properties
Chemical Structure and Mechanism of Action
Rac-trans-Sertraline is a chiral molecule with the chemical formula C17H17Cl2N. Its mechanism of action primarily involves the inhibition of serotonin reuptake at presynaptic neuronal membranes, leading to increased serotonergic activity in the central nervous system (CNS) . This enhanced serotonin availability is crucial for alleviating symptoms associated with major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and other anxiety-related conditions.
FDA-Approved Indications
- Major Depressive Disorder (MDD)
- Obsessive-Compulsive Disorder (OCD)
- Panic Disorder (PD)
- Post-Traumatic Stress Disorder (PTSD)
- Premenstrual Dysphoric Disorder (PMDD)
- Social Anxiety Disorder (SAD)
Non-FDA-Approved Uses
Rac-trans-Sertraline is also utilized off-label for:
- Generalized Anxiety Disorder (GAD)
- Fibromyalgia
- Migraine prophylaxis
- Diabetic neuropathy
Research Findings
Recent studies have expanded the understanding of rac-trans-Sertraline's effects beyond its role as an SSRI. For instance, research conducted on identified neurons from the mollusk Lymnaea stagnalis demonstrated that sertraline reduces synaptic transmission efficacy and affects synaptogenesis . This suggests potential neurobiological implications for its use in treating not only mood disorders but also conditions involving synaptic plasticity.
Case Studies and Statistical Analysis
-
Study on Synaptic Effects : A study investigated the impact of sertraline on synaptic transmission and found that exposure to sertraline significantly reduced the amplitude of excitatory post-synaptic potentials (EPSPs) in cultured neurons. The results indicated a decrease in synaptic efficacy both at established and developing synapses .
Condition EPSP Amplitude Pre-exposure EPSP Amplitude Post-exposure Statistical Significance Control 7.91 ± 1.44 mV 4.31 ± 0.73 mV p = 0.006 Treatment 6.45 ± 0.75 mV 3.81 ± 0.81 mV p < 0.01 - Long-term Effects on Neuroplasticity : Longitudinal studies indicate that chronic sertraline administration can enhance brain-derived neurotrophic factor (BDNF) expression, promoting synaptic plasticity and potentially reversing stress-induced synaptic deficits .
Implications in Child Psychiatry
Recent meta-analysis has highlighted the effectiveness and safety of newer generation antidepressants, including sertraline, for treating depression in children and adolescents . The findings suggest that while SSRIs like sertraline are effective, they may also be associated with abnormal physical movement patterns, necessitating careful monitoring during treatment .
作用機序
Target of Action
Rac-trans-Sertraline is a chemical that blocks the uptake of dopamine and norepinephrine . It is also known to inhibit the plasma membrane serotonin transporter (SERT) . These targets play crucial roles in regulating mood and anxiety, making rac-trans-Sertraline effective in treating depression and anxiety-related disorders .
Mode of Action
Rac-trans-Sertraline exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine into the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced anxiety .
Biochemical Pathways
Rac-trans-Sertraline affects the biochemical pathways related to the metabolism of serotonin, dopamine, and norepinephrine . It also targets phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system . This interaction with phospholipid membranes is consistent with the bilayer couple hypothesis .
Pharmacokinetics
Rac-trans-Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . It mildly inhibits the CYP2D6 isoform of the cytochrome P450 system but has little effect on other isoforms . It is highly protein-bound and may interact with other highly protein-bound drugs .
Result of Action
The molecular and cellular effects of rac-trans-Sertraline’s action include changes in neurotransmitter levels and alterations in intracellular vesicle transport . It partially inhibits synaptic responses mediated by N-methyl-D-aspartate receptors (NMDARs) via effects on NMDARs that express GluN2B subunits . These changes can lead to improved mood and reduced anxiety in patients .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac-trans-Sertraline. For instance, DNA methylation, which can be influenced by environmental factors, represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Additionally, the loss of vacuolar ATPase activity and dysregulation of clathrin function, which can be influenced by cellular and environmental conditions, can modulate rac-trans-Sertraline’s action at membranes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-Sertraline involves several steps. One common method starts with the Friedel-Crafts acylation of benzene with 3,4-dichlorobenzoyl chloride to produce 3,4-dichlorobenzophenone. This intermediate is then condensed with diethyl succinate using potassium tert-butoxide in tert-butyl alcohol to yield ethyl 3-ethoxycarbonyl-4-(3,4-dichlorophenyl)-4-phenylbut-3-enoate. Hydrolysis of this compound with hydrobromic acid in acetic acid produces 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid, which is then hydrogenated to form 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. This acid is converted to its corresponding acyl chloride using thionyl chloride, followed by cyclization with aluminum chloride to yield 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The final steps involve treatment with methylamine and titanium tetrachloride to form the corresponding imine, which is then reduced to rac-trans-Sertraline using hydrogen over palladium on carbon .
Industrial Production Methods: Industrial production of rac-trans-Sertraline typically involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets pharmaceutical standards. Techniques such as simulated moving bed chromatography are often employed to separate the enantiomers and obtain the desired racemic mixture .
化学反応の分析
Types of Reactions: rac-trans-Sertraline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the final step where the imine is reduced to form the amine.
Substitution: Substitution reactions can occur on the aromatic ring, leading to different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) are used as oxidants.
Reduction: Hydrogen gas over palladium on carbon is commonly used for reduction reactions.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions on the aromatic ring
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of rac-trans-Sertraline, which can have different pharmacological properties.
類似化合物との比較
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Citalopram: An SSRI with a similar mechanism of action but different chemical structure.
Paroxetine: An SSRI known for its efficacy in treating anxiety disorders.
Uniqueness: rac-trans-Sertraline is unique due to its high selectivity for the serotonin transporter and its relatively low affinity for other neurotransmitter receptors. This selectivity contributes to its favorable side effect profile compared to other antidepressants .
生物活性
Rac-trans-Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely recognized for its role in treating major depressive disorder and anxiety-related conditions. This article delves into the biological activity of rac-trans-Sertraline, exploring its mechanisms of action, pharmacokinetics, case studies, and research findings.
Target of Action
Rac-trans-Sertraline primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and emotional stability.
Mode of Action
The compound's action involves blocking the reabsorption of serotonin into presynaptic neurons, which leads to elevated levels of serotonin in the synaptic space. This mechanism is crucial for its antidepressant effects and is associated with alterations in neurotransmitter signaling pathways.
Pharmacokinetics
Rac-trans-Sertraline exhibits a linear pharmacokinetic profile with a half-life of approximately 26 hours. This allows for once-daily dosing, which is beneficial for patient adherence. The compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites that may also contribute to its therapeutic effects .
Case Studies
-
Sertraline-Induced Rhabdomyolysis
A notable case study reported a 25-year-old female patient who developed rhabdomyolysis after an increase in her sertraline dosage. The patient's creatine phosphokinase levels peaked at 16,778 U/L following strenuous exercise, suggesting a potential link between sertraline use and muscle-related side effects during physical exertion . This case highlights the need for caution when prescribing SSRIs to patients engaged in high-intensity activities. -
Efficacy in Heart Failure Patients
The SADHART-CHF trial investigated the efficacy of sertraline in patients with heart failure and depression. Results indicated significant improvements in depression scores as measured by the Hamilton Depression Rating Scale (HDRS), although no significant differences were observed between sertraline and placebo groups regarding cardiovascular events . This suggests that while sertraline may alleviate depressive symptoms in this population, its impact on cardiovascular outcomes remains inconclusive.
Research Findings
Recent studies have explored the broader implications of sertraline's biological activity beyond traditional psychiatric uses:
-
Impact on Aquatic Microbiomes
Research using meta-transcriptomic analysis demonstrated that exposure to sertraline hydrochloride (Ser-HCl) significantly altered the functional expression within aquatic microbial communities. Specifically, pathways related to lipid metabolism and energy processing were inhibited, indicating potential ecological risks associated with pharmaceutical contamination in aquatic environments . -
Chirality and Pharmacodynamics
The stereochemistry of rac-trans-Sertraline plays a critical role in its pharmacological effects. Variations between enantiomers can lead to differences in metabolic pathways and therapeutic efficacy, underscoring the importance of chirality in drug design .
Summary Table: Key Characteristics of Rac-trans-Sertraline
Characteristic | Details |
---|---|
Chemical Class | Selective Serotonin Reuptake Inhibitor (SSRI) |
Half-Life | ~26 hours |
Primary Targets | Serotonin transporter (SERT), dopamine, norepinephrine |
Common Side Effects | Nausea, insomnia, sexual dysfunction |
Clinical Applications | Treatment of depression and anxiety disorders |
特性
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-YVEFUNNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904948 | |
Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140631-53-4, 107508-17-8 | |
Record name | Sertraline, trans-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERTRALINE, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。